
Methyl 15-hydroxyoctadeca-9,12,16-trienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 15-hydroxyoctadeca-9,12,16-trienoate is a chemical compound with the molecular formula C19H32O3 It is an ester derived from the fatty acid octadecatrienoic acid, featuring a hydroxyl group at the 15th carbon position and three double bonds at the 9th, 12th, and 16th positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 15-hydroxyoctadeca-9,12,16-trienoate typically involves the esterification of 15-hydroxyoctadeca-9,12,16-trienoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium methoxide. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize the reaction efficiency and yield. The process may also include purification steps such as distillation or chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 15-hydroxyoctadeca-9,12,16-trienoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The double bonds can be reduced to single bonds using hydrogenation with catalysts such as palladium on carbon.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of 15-oxo-octadeca-9,12,16-trienoate.
Reduction: Formation of methyl 15-hydroxyoctadecanoate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 15-hydroxyoctadeca-9,12,16-trienoate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Studied for its role in biological membranes and signaling pathways.
Medicine: Investigated for its potential anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of biodegradable polymers and surfactants.
Mecanismo De Acción
The mechanism of action of methyl 15-hydroxyoctadeca-9,12,16-trienoate involves its interaction with cellular membranes and enzymes. The hydroxyl group and double bonds allow it to participate in various biochemical pathways, potentially modulating the activity of enzymes involved in lipid metabolism and signaling.
Comparación Con Compuestos Similares
Similar Compounds
Methyl linoleate: An ester with two double bonds at the 9th and 12th positions.
Methyl linolenate: An ester with three double bonds at the 9th, 12th, and 15th positions.
Methyl ricinoleate: An ester with a hydroxyl group at the 12th position and a double bond at the 9th position.
Uniqueness
Methyl 15-hydroxyoctadeca-9,12,16-trienoate is unique due to the presence of a hydroxyl group at the 15th position and three double bonds, which confer distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
138482-65-2 |
|---|---|
Fórmula molecular |
C19H32O3 |
Peso molecular |
308.5 g/mol |
Nombre IUPAC |
methyl 15-hydroxyoctadeca-9,12,16-trienoate |
InChI |
InChI=1S/C19H32O3/c1-3-15-18(20)16-13-11-9-7-5-4-6-8-10-12-14-17-19(21)22-2/h3,5,7,11,13,15,18,20H,4,6,8-10,12,14,16-17H2,1-2H3 |
Clave InChI |
WMPATVDMJIBHEC-UHFFFAOYSA-N |
SMILES canónico |
CC=CC(CC=CCC=CCCCCCCCC(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


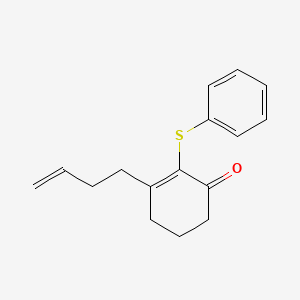
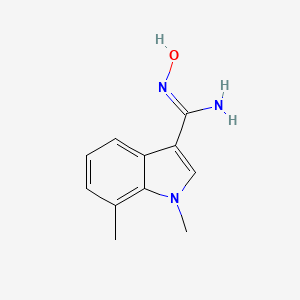

![{2-[2-(Diphenylphosphanyl)ethoxy]-2-phenylethyl}(diphenyl)phosphane](/img/structure/B14281549.png)
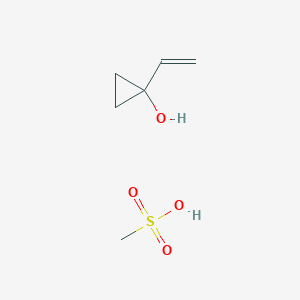
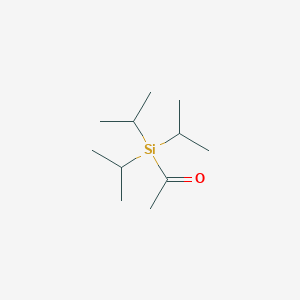

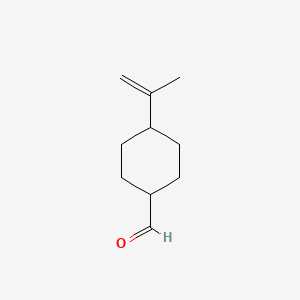
![1-Cyclopentene-1-carboxylic acid, 2-[(2-phenylethyl)amino]-, ethyl ester](/img/structure/B14281578.png)
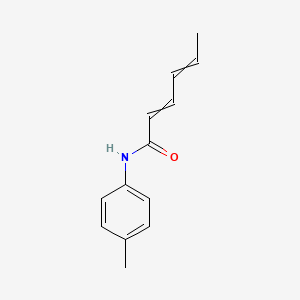
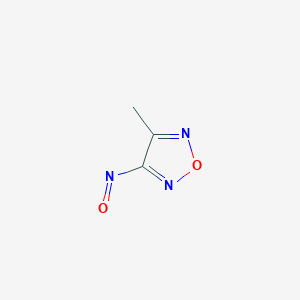
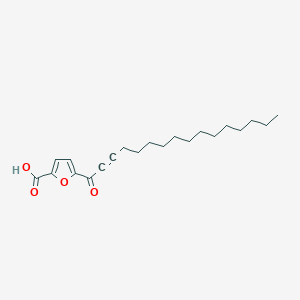
![2-[(3-Hydroxyphenyl)sulfanyl]benzoic acid](/img/structure/B14281610.png)

